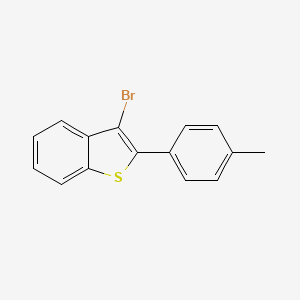
Benzoic acid;non-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;non-1-en-4-ol is an organic compound that combines the properties of benzoic acid and non-1-en-4-ol Benzoic acid is a simple aromatic carboxylic acid, while non-1-en-4-ol is an unsaturated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Benzoic Acid and Non-1-en-4-ol: The compound can be synthesized by esterification of benzoic acid with non-1-en-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from non-1-en-4-ol with benzoyl chloride.
Industrial Production Methods
Industrial production of benzoic acid;non-1-en-4-ol typically involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with non-1-en-4-ol. Catalysts such as vanadium pentoxide or manganese and cobalt acetates are commonly used in the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid;non-1-en-4-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benzoic acid;non-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;non-1-en-4-ol involves its interaction with cellular components. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . Non-1-en-4-ol, being an unsaturated alcohol, can interact with various enzymes and proteins, affecting their function. The combined effects of these two components result in the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Non-1-en-4-ol:
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group, used in medicine and cosmetics.
Uniqueness
Benzoic acid;non-1-en-4-ol is unique due to its combined properties of benzoic acid and non-1-en-4-ol. This combination allows it to exhibit both antimicrobial and chemical reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
133621-30-4 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
benzoic acid;non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H6O2/c1-3-5-6-8-9(10)7-4-2;8-7(9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-8H2,1H3;1-5H,(H,8,9) |
Clé InChI |
VQFXERANHKJFEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC=C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


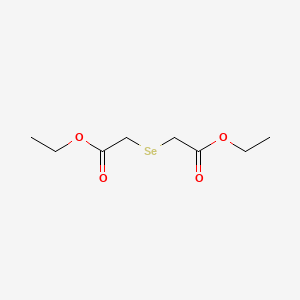
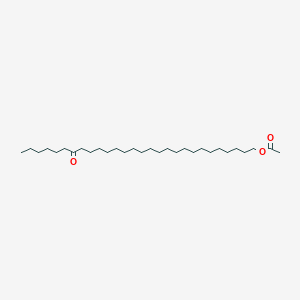
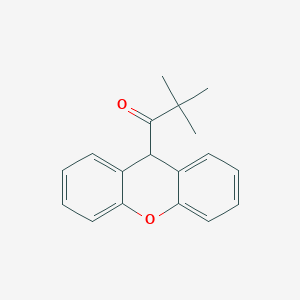
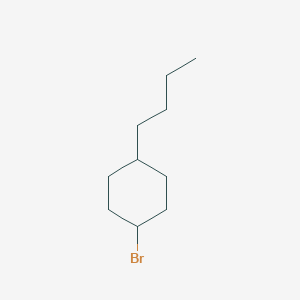
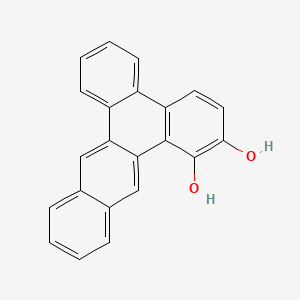
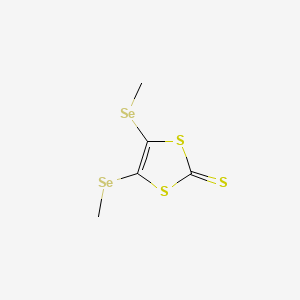
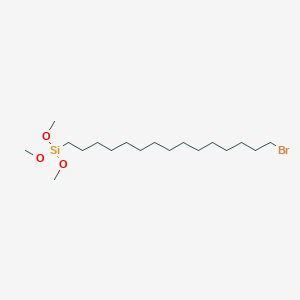

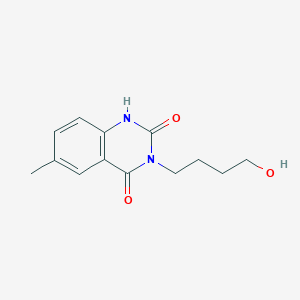
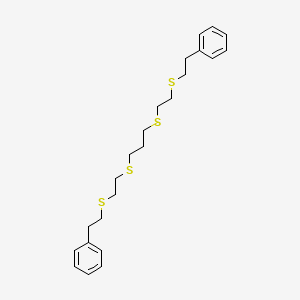
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
